molecular formula C13H11BrO2 B1419618 Ethyl 5-bromo-1-naphthoate CAS No. 91271-31-7

Ethyl 5-bromo-1-naphthoate

Cat. No. B1419618
CAS RN: 91271-31-7
M. Wt: 279.13 g/mol
InChI Key: YEHJJJISRDQDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-naphthoate is a chemical compound with the molecular formula C13H11BrO2 . It has a molecular weight of 279.13 .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-1-naphthoate involves Suzuki coupling between ethyl 8-bromo-1-naphthoate and 2-tolylboronic acid to afford compound 2 . The methyl group is introduced to protect the 2-position of BAR, and also to direct the following CH borylation by steric effect .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-1-naphthoate is 1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1-naphthoate is a white to off-white crystalline solid. It is insoluble in water but soluble in organic solvents such as ethyl acetate, acetone, and chloroform.

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Ethyl 5-bromo-1-naphthoate has been utilized in various organic reactions and chemical synthesis processes. For instance, it plays a role in the Ni-catalyzed reductive arylalkenylation of alkynes, serving as a precursor for the synthesis of polysubstituted naphthalenes and ethyl 2-naphthoates, showcasing its utility in producing complex organic structures from simpler starting materials (Zeng et al., 2022). Additionally, it is instrumental in the three-step synthesis of Ethyl Canthinone-1-carboxylates, demonstrating its role in constructing central pyrrole structures through Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011).

Photoreactive Compounds

The compound has been explored as a photoremovable protecting group in the form of 5-(ethylen-2-yl)-1,4-naphthoquinone, which absorbs light up to 405 nm and facilitates fast and efficient release of bromide or diethyl phosphate. Its synthesis and photochemistry in various solutions have been studied, providing insights into its potential applications in light-sensitive chemical processes (Kamdzhilov & Wirz, 2007).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds related to Ethyl 5-bromo-1-naphthoate, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined through single crystal X-ray diffraction data. These studies are crucial for understanding the material properties and potential applications in various chemical and pharmaceutical industries (Kaur et al., 2012).

properties

IUPAC Name

ethyl 5-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJJJISRDQDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672614
Record name Ethyl 5-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1-naphthoate

CAS RN

91271-31-7
Record name Ethyl 5-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-1-naphthoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-1-naphthoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-1-naphthoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-1-naphthoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-1-naphthoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-1-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.